(1-Hydroxymethyl) Roxadustat is a derivative of Roxadustat, a small molecule that functions as a hypoxia-inducible factor prolyl hydroxylase inhibitor. This compound is primarily recognized for its role in treating anemia associated with chronic kidney disease by enhancing erythropoiesis through the stabilization of hypoxia-inducible factors. Roxadustat's mechanism involves the inhibition of prolyl hydroxylases, which normally degrade hypoxia-inducible factors under normoxic conditions, thus allowing for increased production of erythropoietin and improved red blood cell formation .
Roxadustat is classified as an organic compound and belongs to the category of n-acyl-alpha amino acids. Its chemical formula is , with a molecular weight of approximately 352.34 g/mol . The compound has been developed and studied extensively for its pharmacological properties, particularly in the context of chronic kidney disease and related anemias.
The synthesis of Roxadustat involves several complex steps that typically include the following:
The synthesis often requires stringent conditions, including temperature control and specific catalysts, to ensure high purity and yield of Roxadustat .
Roxadustat's molecular structure features a complex arrangement including:
The detailed structural data includes:
Roxadustat participates in several significant chemical reactions:
The inhibition mechanism involves competitive binding to the active site of prolyl hydroxylases, which prevents substrate access and results in decreased degradation of hypoxia-inducible factors.
The mechanism by which (1-Hydroxymethyl) Roxadustat exerts its effects involves:
This multi-faceted approach results in improved oxygen delivery through enhanced red blood cell production, making it particularly effective for patients with chronic kidney disease-related anemia.
These properties are crucial for understanding how (1-Hydroxymethyl) Roxadustat behaves in biological systems and its potential bioavailability.
(1-Hydroxymethyl) Roxadustat has notable applications in:
Roxadustat and its derivative (1-Hydroxymethyl) Roxadustat function as potent, reversible inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are central regulators of cellular oxygen sensing. Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α subunits, targeting them for proteasomal degradation via the von Hippel-Lindau (VHL) ubiquitin ligase complex. By competitively inhibiting 2-oxoglutarate binding to PHDs, (1-Hydroxymethyl) Roxadustat mimics hypoxia, preventing HIF-α degradation and enabling its translocation to the nucleus [1] [4].
(1-Hydroxymethyl) Roxadustat exhibits balanced inhibition across all three PHD isoforms (PHD1, PHD2, PHD3), with half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range. This pan-PHD inhibition differentiates it from selective inhibitors and ensures comprehensive HIF stabilization. The compound's binding kinetics reveal reversible, non-competitive inhibition with respect to oxygen, allowing precise modulation of the hypoxia response pathway [1] [8]. Pharmacodynamic studies demonstrate a concentration-dependent relationship between PHD inhibition and plasma EPO elevation, with peak effects occurring within 2-6 hours post-administration [2].
Table 1: Kinetic Parameters of PHD Isoform Inhibition by Roxadustat Analogs
| PHD Isoform | IC₅₀ (nM) | Inhibition Type | Primary HIF Target |
|---|---|---|---|
| PHD1 | 28 ± 4 | Reversible | HIF-2α |
| PHD2 | 34 ± 6 | Reversible | HIF-1α/HIF-2α |
| PHD3 | 39 ± 5 | Reversible | HIF-1α |
Stabilized HIF-α isoforms exhibit distinct tissue distributions and target gene specificities. HIF-1α demonstrates ubiquitous expression and activates glycolytic enzymes (e.g., GLUT1, PDK1) and angiogenic factors like VEGF. In contrast, HIF-2α shows restricted expression in hepatocytes, endothelial cells, and renal interstitial fibroblasts, where it preferentially regulates EPO, EPO receptor, and iron transport genes (SLC40A1, CP) [3] [8]. (1-Hydroxymethyl) Roxadustat enhances the heterodimerization of both HIF-α isoforms with HIF-1β (ARNT), facilitating binding to hypoxia-response elements (HREs) in target gene promoters. Transcriptomic analyses reveal HIF-2α contributes 70-80% of erythropoietic effects, while HIF-1α dominates metabolic adaptations [1] [4].
Table 2: Functional Specialization of HIF-α Isoforms in Erythropoiesis
| Isoform | Primary Tissue Expression | Key Target Genes | Biological Functions |
|---|---|---|---|
| HIF-1α | Ubiquitous | VEGF, GLUT1, PDK1 | Angiogenesis, Glycolysis |
| HIF-2α | Hepatocytes, Renal Fibroblasts | EPO, SLC40A1, CP | Erythropoietin Production, Iron Mobilization |
HIF-2α is the master transcriptional regulator of EPO gene expression. (1-Hydroxymethyl) Roxadustat-induced HIF-2α accumulation in renal peritubular fibroblasts and hepatocytes directly activates EPO transcription through HREs in its 3' enhancer region [1] [8]. This results in a biphasic EPO elevation: an initial peak (5-fold increase at 4-6 hours) followed by sustained elevation (2-3-fold baseline) throughout treatment. Notably, the endogenous EPO produced under HIF-PH inhibition exhibits appropriate glycosylation patterns and biological activity equivalent to recombinant human EPO (rhEPO) [2] [4]. The temporal dynamics of hemoglobin response lag behind EPO elevation by 2-4 weeks, correlating with the erythrocyte maturation timeline [2].
Effective erythropoiesis requires coordinated iron availability. (1-Hydroxymethyl) Roxadustat orchestrates a multifaceted iron optimization program through transcriptional regulation of key iron transporters and regulators.
Hepcidin, the hepatic iron-regulatory hormone, is downregulated by 40-60% following (1-Hydroxymethyl) Roxadustat administration. This suppression operates through three interconnected mechanisms: (1) Direct transcriptional repression of the HAMP gene via HIF-mediated pathways; (2) Enhanced erythropoietic activity generating erythroferrone, which inhibits hepcidin synthesis; and (3) HIF-2α-dependent reduction in BMP/SMAD signaling, a key hepcidin induction pathway [1] [4] [5]. This hepcidin reduction persists throughout treatment, enhancing iron bioavailability without inducing systemic iron overload.
Concurrent with hepcidin suppression, (1-Hydroxymethyl) Roxadustat activates intestinal iron absorption through HIF-2α-mediated transcription. Duodenal cytochrome B (DCYTB) and divalent metal transporter 1 (DMT1) are upregulated 2.5-3.5-fold, enhancing luminal iron reduction (Fe³⁺ to Fe²⁺) and apical uptake into enterocytes [4]. Basolateral iron export is potentiated by 4-fold induction of ferroportin (SLC40A1), facilitated by decreased hepcidin-mediated ferroportin internalization [1] [4]. Additionally, HIF-2α increases transferrin receptor 1 (TfR1) expression in erythroid precursors and upregulates ceruloplasmin (CP), optimizing cellular iron uptake and oxidation (Fe²⁺ to Fe³⁺) for hemoglobin synthesis.
Table 3: Iron Metabolism Proteins Regulated by (1-Hydroxymethyl) Roxadustat
| Protein | Gene | Regulation | Tissue Localization | Functional Outcome |
|---|---|---|---|---|
| DMT1 | SLC11A2 | 3.5-fold ↑ | Duodenal Enterocytes | Enhanced Iron Absorption |
| Ferroportin | SLC40A1 | 4.0-fold ↑ | Enterocytes, Macrophages | Cellular Iron Export |
| Transferrin | TF | 2.8-fold ↑ | Liver | Increased Iron Binding Capacity |
| Ceruloplasmin | CP | 2.1-fold ↑ | Liver | Ferroxidase Activity |
| Hepcidin | HAMP | 60% ↓ | Liver | Increased Iron Availability |
Beyond erythropoiesis, HIF stabilization activates vascular adaptation programs through coordinated induction of angiogenic factors.
(1-Hydroxymethyl) Roxadustat elevates circulating VEGF 1.5-2.5-fold via HIF-1α-mediated transcription in ischemic tissues and endothelial cells [3] [7]. VEGF induction occurs through binding of HIF-1α to HREs in the VEGF promoter, activating both paracrine and autocrine signaling. This promotes endothelial cell proliferation, migration, and capillary tube formation in vitro. In vivo models demonstrate enhanced vascular remodeling through two mechanisms: (1) De novo capillary formation in ischemic tissues via VEGFR-2/ERK signaling; and (2) Maturation of existing collateral vessels through PDGF-BB recruitment of pericytes [3]. While VEGF contributes to tissue oxygenation by improving perfusion, its induction requires careful monitoring due to potential pro-angiogenic effects in sensitive tissues.
Table 4: Angiogenic Signaling Components Induced by HIF Stabilization
| Signaling Component | Induction Level | Primary HIF Regulator | Cellular Targets |
|---|---|---|---|
| VEGF-A | 1.5-2.5-fold ↑ | HIF-1α | Endothelial Cells |
| VEGFR-2 | 1.8-fold ↑ | HIF-1α | Endothelial Cells |
| PDGF-BB | 2.0-fold ↑ | HIF-1α/HIF-2α | Pericytes |
| ANGPT2 | 1.7-fold ↑ | HIF-2α | Endothelial Cells |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: